![molecular formula C8H5N3O3 B2657037 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1356016-23-3](/img/structure/B2657037.png)
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
The synthesis of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring, enhancing the compound’s functional diversity . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes . Additionally, its unique photophysical properties make it valuable in material science for developing new fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in critical biological processes . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents at various positions on the ring . These similar compounds often share some properties but differ in their specific applications and effectiveness. For example, compounds with electron-donating groups at certain positions may exhibit enhanced photophysical properties, making them more suitable for use as fluorescent probes .
Properties
IUPAC Name |
6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-1-9-7-6(8(13)14)2-10-11(7)3-5/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFAQVDMGROPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-23-3 |
Source
|
Record name | 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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